molecular formula C6H5N5O3 B13007243 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid

2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid

Cat. No.: B13007243
M. Wt: 195.14 g/mol
InChI Key: XCVMZDISVNXWHX-UHFFFAOYSA-N
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Description

2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.

    Triazolopyrazines: Another class of heterocyclic compounds with similar structural features.

    Thiazolopyrimidines: Compounds with a thiazole ring fused to a pyrimidine ring.

Uniqueness

2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

2-(7-oxo-2H-triazolo[4,5-d]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C6H5N5O3/c12-3(13)1-11-2-7-5-4(6(11)14)8-10-9-5/h2H,1H2,(H,12,13)(H,8,9,10)

InChI Key

XCVMZDISVNXWHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNN=C2C(=O)N1CC(=O)O

Origin of Product

United States

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